Bis(4-tert-butylphenyl)iodanium iodide
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Overview
Description
Bis(4-tert-butylphenyl)iodanium iodide is a hypervalent iodine compound known for its utility in organic synthesis. It is characterized by the presence of two 4-tert-butylphenyl groups attached to an iodine atom. This compound is often used as a reagent in various chemical reactions due to its ability to act as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl)iodanium iodide typically involves the reaction of iodine with 4-tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to room temperature. Trifluoromethanesulfonic acid is often used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes careful control of reaction conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Bis(4-tert-butylphenyl)iodanium iodide undergoes various types of reactions, including:
Oxidation: It can oxidize other compounds due to its hypervalent iodine center.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used with this compound include m-chloroperbenzoic acid, trifluoromethanesulfonic acid, and dichloromethane. The reactions are typically carried out at low to room temperatures to control the reactivity and ensure safety .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound being oxidized will determine the final product.
Scientific Research Applications
Bis(4-tert-butylphenyl)iodanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Its oxidizing properties make it useful in certain biochemical assays.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Mechanism of Action
The mechanism by which Bis(4-tert-butylphenyl)iodanium iodide exerts its effects involves the transfer of an oxygen atom or other groups from the iodine center to the substrate. This transfer is facilitated by the hypervalent nature of the iodine atom, which allows it to form stable intermediates during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium triflate
Uniqueness
Bis(4-tert-butylphenyl)iodanium iodide is unique due to its specific structure, which provides distinct reactivity compared to other iodonium compounds. The presence of the 4-tert-butyl groups enhances its stability and makes it suitable for specific synthetic applications .
Properties
CAS No. |
111329-06-7 |
---|---|
Molecular Formula |
C20H26I2 |
Molecular Weight |
520.2 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;iodide |
InChI |
InChI=1S/C20H26I.HI/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1 |
InChI Key |
DHTULLYKOQYCTL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[I-] |
Origin of Product |
United States |
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